3,4-bis[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzoic acid
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Overview
Description
3,4-BIS({3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}OXY)BENZOIC ACID is a complex organic compound characterized by its multiple acetoxy groups and tetrahydropyran rings
Preparation Methods
The synthesis of 3,4-BIS({3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}OXY)BENZOIC ACID typically involves multiple steps, including the acetylation of hydroxyl groups and the formation of tetrahydropyran rings. One common method involves the reaction of 3,4,5-trihydroxybenzoic acid with acetic anhydride in the presence of an acid catalyst to form the acetoxy groups. This is followed by the protection of hydroxyl groups with tetrahydropyran rings using dihydropyran and an acid catalyst .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Scientific Research Applications
3,4-BIS({3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}OXY)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy groups and tetrahydropyran rings play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3,4-BIS({3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}OXY)BENZOIC ACID is unique due to its specific arrangement of acetoxy groups and tetrahydropyran rings. Similar compounds include:
3,4,5-Triacetoxybenzoic Acid: Lacks the tetrahydropyran rings, making it less complex.
3,4,5-Tris(octyloxy)benzoic Acid: Contains octyloxy groups instead of acetoxy groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C35H42O22 |
---|---|
Molecular Weight |
814.7 g/mol |
IUPAC Name |
3,4-bis[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C35H42O22/c1-14(36)46-12-25-27(48-16(3)38)29(50-18(5)40)31(52-20(7)42)34(56-25)54-23-10-9-22(33(44)45)11-24(23)55-35-32(53-21(8)43)30(51-19(6)41)28(49-17(4)39)26(57-35)13-47-15(2)37/h9-11,25-32,34-35H,12-13H2,1-8H3,(H,44,45) |
InChI Key |
BPFJRMTYGJYKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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